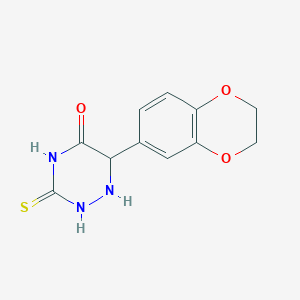![molecular formula C6H6O3 B12315672 rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12315672.png)
rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its three-dimensional, rigid framework, which can influence its reactivity and interactions with other molecules.
Preparation Methods
The synthesis of rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions. This method allows for the formation of the bicyclic structure with high specificity. Industrial production methods may involve scaling up these reactions using specialized equipment to ensure consistent yields and purity.
Chemical Reactions Analysis
rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Scientific Research Applications
rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, where its rigid structure can impart desirable properties.
Mechanism of Action
The mechanism by which rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione exerts its effects depends on its specific interactions with molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the context of its use, whether in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can be compared to other bicyclic compounds such as:
rac-(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione: This compound has a similar bicyclic structure but contains a nitrogen atom, which can influence its reactivity and interactions.
rac-(1R,5S)-1-ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione: This compound has an ethyl group instead of a methyl group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6O3 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C6H6O3/c1-6-2-3(6)4(7)9-5(6)8/h3H,2H2,1H3 |
InChI Key |
JIKCCJNIXCEKAW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
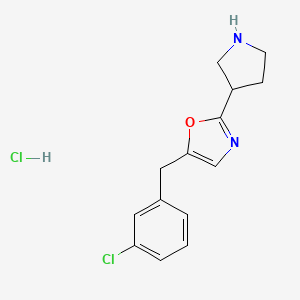
![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)
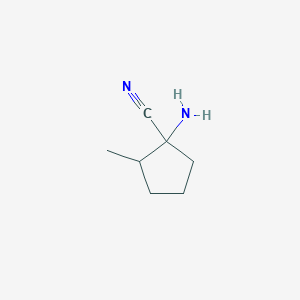
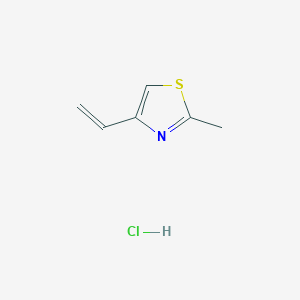
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B12315640.png)
![Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12315645.png)
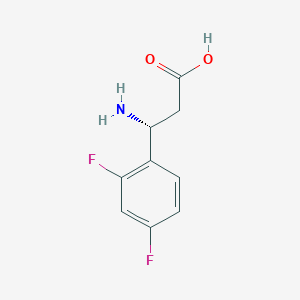
![3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315653.png)
